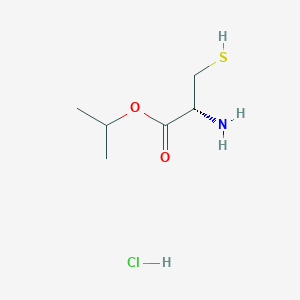
L-Cysteine isopropyl ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Cysteine isopropyl ester hydrochloride is a derivative of the amino acid L-cysteine It is a compound that combines the properties of L-cysteine with an isopropyl ester group and a hydrochloride salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-cysteine isopropyl ester hydrochloride typically involves the esterification of L-cysteine with isopropanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Temperature: Moderate temperatures, typically around 60-80°C.
Reaction Time: Several hours to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable processes, such as:
Fermentation: Using genetically engineered microorganisms to produce L-cysteine, which is then esterified and converted to the hydrochloride salt.
Chemical Synthesis: Large-scale chemical synthesis using optimized reaction conditions and continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
L-cysteine isopropyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfides.
Reduction: Reduction of disulfides back to thiols.
Substitution: Nucleophilic substitution reactions involving the ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of L-cystine or other disulfide-containing compounds.
Reduction: Regeneration of L-cysteine from disulfides.
Substitution: Formation of various substituted esters or amides.
Aplicaciones Científicas De Investigación
L-cysteine isopropyl ester hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in cellular redox reactions and as a precursor for glutathione synthesis.
Medicine: Investigated for its potential antioxidant properties and therapeutic applications in conditions involving oxidative stress.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives.
Mecanismo De Acción
The mechanism of action of L-cysteine isopropyl ester hydrochloride involves its conversion to L-cysteine in the body, where it participates in various biochemical pathways. Key molecular targets and pathways include:
Glutathione Synthesis: L-cysteine is a precursor for glutathione, a critical antioxidant in cellular defense mechanisms.
Redox Reactions: L-cysteine participates in redox reactions, helping to maintain cellular redox balance.
Protein Folding: The thiol group in L-cysteine forms disulfide bonds, which are essential for the proper folding and stability of proteins.
Comparación Con Compuestos Similares
L-cysteine isopropyl ester hydrochloride can be compared with other similar compounds, such as:
L-cysteine: The parent amino acid, which lacks the ester and hydrochloride groups.
L-cysteine methyl ester hydrochloride: A similar ester derivative with a methyl group instead of an isopropyl group.
L-cystine: The oxidized dimer form of L-cysteine, containing a disulfide bond.
Uniqueness
This compound is unique due to its ester group, which can enhance its solubility and stability compared to L-cysteine. The hydrochloride salt form also improves its handling and storage properties.
Propiedades
Fórmula molecular |
C6H14ClNO2S |
|---|---|
Peso molecular |
199.70 g/mol |
Nombre IUPAC |
propan-2-yl (2R)-2-amino-3-sulfanylpropanoate;hydrochloride |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-4(2)9-6(8)5(7)3-10;/h4-5,10H,3,7H2,1-2H3;1H/t5-;/m0./s1 |
Clave InChI |
IDJFNDBWTCNZHE-JEDNCBNOSA-N |
SMILES isomérico |
CC(C)OC(=O)[C@H](CS)N.Cl |
SMILES canónico |
CC(C)OC(=O)C(CS)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


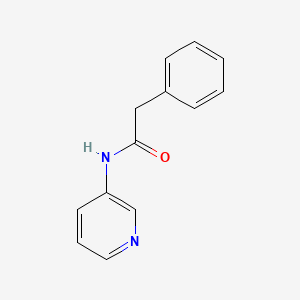
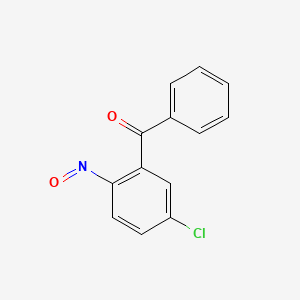
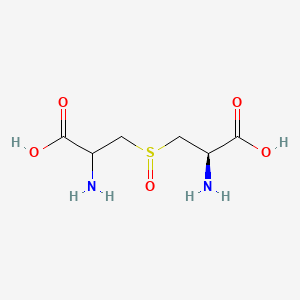
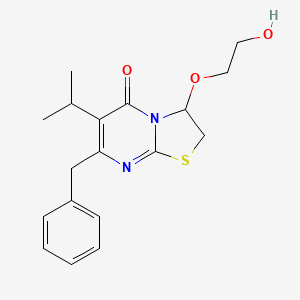
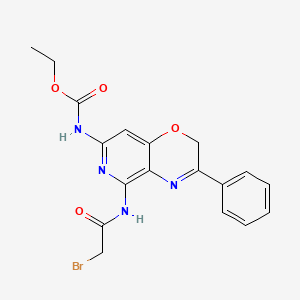
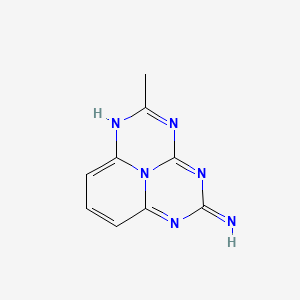

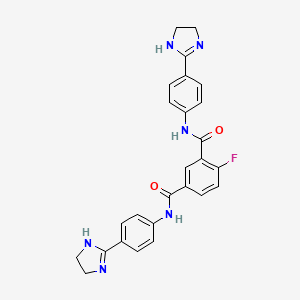

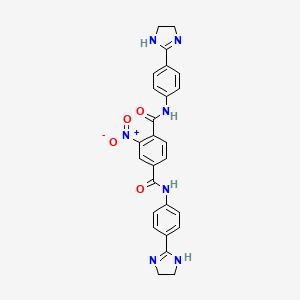
![Chloro-[4-[chloro(diphenyl)silyl]phenyl]-diphenylsilane](/img/structure/B15196623.png)

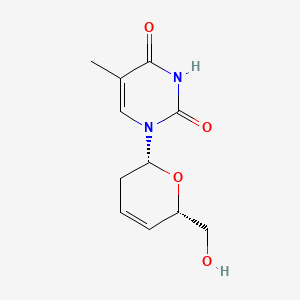
![14-thia-11,16-diazatetracyclo[8.6.0.03,8.011,15]hexadeca-1(10),3,5,7,12,15-hexaene-2,9-dione](/img/structure/B15196633.png)
